molecular formula C9H13NO B1210411 4-Methoxy-N,N-dimethylaniline CAS No. 701-56-4

4-Methoxy-N,N-dimethylaniline

Cat. No. B1210411
CAS RN: 701-56-4
M. Wt: 151.21 g/mol
InChI Key: ZTKDMNHEQMILPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methoxy-N,N-dimethylaniline derivatives can involve the reduction of Schiff bases or the use of acid-catalyzed, thermal rearrangement of N-allylated anilines. For instance, Ajibade and Andrew (2021) reported the molecular structures of compounds synthesized via Schiff bases reduction, indicating the importance of these compounds as starting materials for the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

Molecular Structure Analysis

The molecular structure of 4-Methoxy-N,N-dimethylaniline showcases intermolecular hydrogen bonding and secondary intermolecular interactions that stabilize the compounds. This structural integrity is critical for its chemical behavior and the synthesis of related compounds (Ajibade & Andrew, 2021).

Scientific Research Applications

Photolysis and Rearrangement in Organic Synthesis

The irradiation of 4-allylated 2,6-dimethylanilines, including 4-methoxy-N,N-dimethylaniline, in methanol leads to various photoproducts. This process is significant in organic synthesis, particularly in the rearrangement of molecular structures. The photolysis of these compounds in methanol is crucial for understanding the behavior of methoxy-substituted N,N-dimethylanilines in organic reactions (Bader & Hansen, 1979).

Molecular Structure and Synthesis of Derivatives

The molecular structures of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and related compounds synthesized via Schiff bases reduction are reported. These structures provide insights into intermolecular interactions and the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

Reactions with Hexahydropyrimidine-2-thiones

4-Methoxy-N,N-dimethylaniline reacts with 4-hydroxy- and 4-methoxyhexahydropyrimidine-2-thiones, leading to the formation of 4-aryl-substituted hexahydropyrimidine-2-thiones. This reaction provides a method for creating specific substituted hexahydropyrimidine derivatives (Shutalev & Alekseeva, 1995).

Oxidative Mannich Reaction

A study on the oxidative Mannich reaction of N,N-dialkylanilines, including 4-methoxy-N,N-dimethylaniline, with tert-butyl hydroperoxide (TBHP) as the oxidant. This research is essential for understanding the mechanisms of these types of reactions in organic chemistry (Ratnikov & Doyle, 2013).

Synthesis of Carbazomycin B

The synthesis of carbazomycin B involves the use of N-methoxycarbonyl-3-acetoxy-2-iodo-4-methoxy-5,6-dimethylaniline. This process highlights the application of 4-methoxy-N,N-dimethylaniline derivatives in the synthesis of complex organic molecules (Crich & Rumthao, 2004).

Acid-catalysed Deoxygenation

The acid-catalysed deoxygenation of NN-dimethylaniline N-oxides, including 4-methoxy-substituted N-oxide, leads to NN-dimethyliminium-benzenium dications. This study provides insights into the behavior of these compounds under strong acidic conditions (Smith, Linford, McKeer, & Morris, 1984).

properties

IUPAC Name

4-methoxy-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKDMNHEQMILPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220377
Record name N,N-Dimethyl-4-anisidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N,N-dimethylaniline

CAS RN

701-56-4
Record name 4-Methoxy-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-56-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-4-anisidine
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Record name 701-56-4
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Record name N,N-Dimethyl-4-anisidine
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Record name N,N-DIMETHYL-P-ANISIDINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
E Baciocchi, M Bietti, O Lanzalunga… - The Journal of …, 2010 - ACS Publications
The reaction of the benzotriazole N-oxyl radical (BTNO) with a series of 4-X-N,N-dimethylanilines (X = CN, CF 3 , CO 2 CH 2 CH 3 , CH 3 , OC 6 H 5 , OCH 3 ) has been investigated in …
Number of citations: 36 pubs.acs.org
YC Wu, SS Jiang, SZ Luo, RJ Song, JH Li - Chemical Communications, 2019 - pubs.rsc.org
A new, practical directed anodic C–H sulfonylation of N,N-disubstituted anilines with sodium sulfinates for producing o- or p-amino arylsulfones and diarylsulfones is described. …
Number of citations: 80 pubs.rsc.org
FP Guengerich, CH Yun, TL Macdonald - Journal of Biological Chemistry, 1996 - ASBMB
Many enzymes catalyze N-dealkylations of alkylamines, including cytochrome P450 (P450) and peroxidase enzymes. Peroxidases, exemplified by horseradish peroxidase (HRP), are …
Number of citations: 182 www.jbc.org
M Ojakivi, J Liigand, A Kruve - ChemistrySelect, 2018 - Wiley Online Library
The concept of acidity in confined spaces is up to date poorly understood; especially, in case of media violating electroneutrality. Here, we describe the acidity of charged droplets via …
A McCullough - 2004 - atrium.lib.uoguelph.ca
The 15N chemical shift (CS) tensors in a series of N,N-dimethylaniline derivatives are obtained from the CP (Cross Polarization) spectra of static samples at ambient temperatures. In …
Number of citations: 2 atrium.lib.uoguelph.ca
ZL Shen, XZ Jiang - Journal of Molecular Catalysis A: Chemical, 2004 - Elsevier
A facile synthesis of N,N-dimethylanilines (NNDMA) from primary aromatic amines and dimethyl carbonate (DMC) has been achieved for the first time in the presence of …
Number of citations: 22 www.sciencedirect.com
S Saeedi, TA White - ACS Applied Energy Materials, 2019 - ACS Publications
Heteroleptic Cu(I) photosensitizers undergo photoinduced electron transfer through either an oxidative or reductive quenching mechanism. We have previously shown that visible light …
Number of citations: 9 pubs.acs.org
GH Penner, A McCullough - The Journal of Organic Chemistry, 2006 - ACS Publications
In this study the components of the nitrogen chemical shift (CS) tensor are examined for a series of para substituted N,N-dimethylaniline derivatives. This is done through measurement …
Number of citations: 4 pubs.acs.org
B Lin, S Shi, Y Cui, Y Liu, G Tang… - Organic Chemistry …, 2018 - pubs.rsc.org
The first amidation of tertiary arylamines with nitriles via a cascade dehydrogenation/heterocoupling/addition reaction between α-C–H bonds of tertiary amines and nitrogen atoms of …
Number of citations: 10 pubs.rsc.org
L Sun, A Yao, H Wang, L Zhang, L Zeng… - Asian Journal of …, 2018 - Wiley Online Library
Selective formylation of aromatic C−H bonds is of great importance, since aromatic aldehydes are valuable synthetic intermediates in organic chemistry. Recently, an impressive …
Number of citations: 1 onlinelibrary.wiley.com

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